2-Isopropyl-4-methoxybenzoic acid is an organic compound with the molecular formula . It is classified as a derivative of benzoic acid, characterized by an isopropyl group at the second position and a methoxy group at the fourth position of the benzene ring. This compound has garnered attention for its applications in various fields, including chemistry, biology, and industry. Its potential uses range from acting as an intermediate in organic synthesis to exploring its biological activities and therapeutic effects in medicinal research.
The synthesis of 2-Isopropyl-4-methoxybenzoic acid primarily involves Friedel-Crafts alkylation. A common synthetic route entails the reaction of methyl 3,5-dimethoxybenzoate with isopropanol and chlorosulfonic acid, facilitated by a sulfuric acid solution. This method yields 4-isopropyl-3,5-dimethoxybenzoic acid, which can be further processed to obtain the desired compound.
Industrial production often employs large-scale Friedel-Crafts reactions under controlled conditions to maximize yield and purity. Additional purification methods such as recrystallization or chromatography are typically utilized to achieve high-quality products.
The molecular structure of 2-Isopropyl-4-methoxybenzoic acid features a benzene ring substituted with an isopropyl group and a methoxy group. The structural formula can be represented as follows:
The compound's crystal structure has been studied, revealing interactions such as C—H⋯O and C—H⋯π that contribute to a three-dimensional network in the solid state. The presence of these interactions may influence its physical properties and reactivity .
2-Isopropyl-4-methoxybenzoic acid is involved in various chemical reactions:
The compound's reactivity profile indicates that it can participate in free radical bromination, nucleophilic substitution, and oxidation reactions. These reactions are significant for its application in organic synthesis and medicinal chemistry .
The mechanism of action for 2-Isopropyl-4-methoxybenzoic acid involves its structural similarity to p-anisic acid, which allows it to interact with biological molecules. Benzylic compounds like this one can undergo various transformations at the benzylic position, influencing their biological activity.
Research indicates that similar compounds can affect cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. The molecular mechanism often involves reactions through resonance-stabilized carbocations, particularly in benzylic halides that react via SN1 or SN2 pathways depending on their degree of substitution .
2-Isopropyl-4-methoxybenzoic acid typically appears as a solid at room temperature. Its melting point and solubility characteristics are essential for practical applications but require specific experimental data for precise values.
The chemical properties include:
2-Isopropyl-4-methoxybenzoic acid has diverse applications across several scientific domains:
The compound is definitively named 2-isopropyl-4-methoxybenzoic acid under IUPAC rules, reflecting its core benzoic acid structure with substituents at the 2- and 4-positions of the aromatic ring. The methoxy group (–OCH₃) occupies position 4, while the isopropyl group (–CH(CH₃)₂) is attached at position 2. This systematic name prioritizes carboxylic acid as the principal functional group and follows lowest locant numbering [10].
Variant nomenclature includes:
CC(C)C1=C(C=CC(=C1)OC)C(=O)O and InChIKey ADZHRDGTNDTIKS-UHFFFAOYSA-N provide unambiguous machine-readable descriptors [4] [10]. Table 1: Nomenclature and Identifiers
| Name Type | Designation | Source |
|---|---|---|
| IUPAC Systematic | 2-Isopropyl-4-methoxybenzoic acid | [10] |
| CAS Registry | 161480-96-2 | [10] |
| SMILES | CC(C)C1=C(C=CC(=C1)OC)C(=O)O | [4] |
| InChIKey | ADZHRDGTNDTIKS-UHFFFAOYSA-N | [4] |
| Common Synonym | 4-Methoxy-2-(propan-2-yl)benzoic acid | [8] |
This compound belongs to the ortho-disubstituted benzoic acid family, characterized by a carboxylic acid group and two distinct substituents at adjacent (1,2) ring positions. The isopropyl group at C2 and methoxy at C4 create steric and electronic effects that differentiate it from meta- or para-substituted analogs [4] [6]. Key structural attributes include:
Table 2: Structural Classification and Properties
| Characteristic | Description | Implication |
|---|---|---|
| Substituent Pattern | 1,2,4-Trisubstituted benzene | Ortho-disubstitution relative to carboxyl |
| Functional Groups | Carboxylic acid, Methoxy, Isopropyl | Defines reactivity and polarity |
| Molecular Weight | 194.23 g/mol | [10] |
| Calculated logP | 2.52 (XLogP3) | Indicates moderate lipophilicity [10] |
| Polar Surface Area | 46.53 Ų | Predicts membrane permeability [10] |
Positional isomerism significantly alters the physicochemical behavior of alkyl-methoxybenzoic acids. Key comparisons include:
Spectroscopic differentiation relies on NMR and IR:
Table 3: Differentiation of Key Isomers
| Compound Name | CAS/ID | Molecular Formula | Distinctive Feature | Reference |
|---|---|---|---|---|
| 2-Isopropyl-4-methoxybenzoic acid | 161480-96-2 | C₁₁H₁₄O₃ | Ortho-disubstitution; sterically crowded carboxyl | [10] |
| Isopropyl 4-methoxybenzoate | 6938-38-1 | C₁₁H₁₄O₃ | Ester carbonyl; no H-bond donor | [1] [8] |
| 2-Isopropoxybenzoic acid | 12357674 | C₁₀H₁₂O₃ | Ether linkage; flexible isopropoxy chain | [2] |
| 4-Methoxybenzoic acid | 100-09-4 | C₈H₈O₃ | Unsubstituted para position; higher symmetry | [6] |
Comprehensive Compound Listing
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2